molecular formula C12H13NO B3020997 3-ethyl-5-methyl-1H-indole-2-carbaldehyde CAS No. 1134334-33-0

3-ethyl-5-methyl-1H-indole-2-carbaldehyde

Cat. No.: B3020997
CAS No.: 1134334-33-0
M. Wt: 187.24 g/mol
InChI Key: AIBPAVCYCYEQQN-UHFFFAOYSA-N
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Description

3-ethyl-5-methyl-1H-indole-2-carbaldehyde is a useful research compound. Its molecular formula is C12H13NO and its molecular weight is 187.24 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethyl-5-methyl-1H-indole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-3-9-10-6-8(2)4-5-11(10)13-12(9)7-14/h4-7,13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBPAVCYCYEQQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC2=C1C=C(C=C2)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Enduring Significance of Indole Scaffolds in Heterocyclic Chemistry Research

The indole (B1671886) nucleus, a fusion of a benzene (B151609) and a pyrrole ring, is a privileged scaffold in medicinal chemistry and materials science. researchgate.netnih.gov Its prevalence in a multitude of natural products, pharmaceuticals, and agrochemicals underscores its remarkable biological activity. researchgate.netijpsr.com The unique electronic properties of the indole ring, characterized by its electron-rich nature, make it a versatile platform for a wide range of chemical transformations.

Researchers are continually drawn to the indole framework due to its ability to interact with a variety of biological targets. The indole ring system is a key component in many alkaloids, and its derivatives have shown a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.net This inherent bioactivity, coupled with the potential for diverse functionalization, ensures that the indole scaffold remains a focal point of intensive research in the pursuit of new therapeutic agents and functional materials. bohrium.com

A Gateway to Complexity: Indole 2 Carbaldehydes As Versatile Intermediates

Among the various functionalized indoles, indole-2-carbaldehydes stand out as exceptionally versatile synthetic intermediates. The aldehyde group at the C2 position of the indole (B1671886) ring is a reactive handle that can participate in a vast number of chemical reactions. This allows for the elaboration of the indole core into more complex molecular structures.

The synthetic utility of indole-2-carbaldehydes is well-documented. They can undergo a variety of transformations, including oxidation, reduction, condensation, and cycloaddition reactions. beilstein-journals.org These reactions provide access to a wide range of other functional groups and heterocyclic systems, making indole-2-carbaldehydes key building blocks in the synthesis of complex natural products and novel pharmaceutical agents. The strategic placement of the aldehyde at the 2-position also influences the reactivity of the indole ring itself, opening up unique avenues for further functionalization.

Charting a New Course: Research Trajectories and Academic Relevance of 3 Ethyl 5 Methyl 1h Indole 2 Carbaldehyde

Established Formylation Strategies for Indole Systems

Formylation of an existing indole nucleus is a primary strategy for synthesizing indole-aldehydes. The electronic properties of the indole ring, however, make regioselectivity a key challenge. The C3 position is the most electron-rich and nucleophilic, making it the typical site for electrophilic substitution. Therefore, to achieve C2-formylation for a compound like this compound, where the C3 position is already occupied, alternative strategies must be employed.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. sid.irijpcbs.comorganic-chemistry.org The reaction utilizes a phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF), to generate an electrophilic iminium salt known as the Vilsmeier reagent. chemistrysteps.comresearchgate.net

The mechanism involves the attack of the electron-rich indole ring on the Vilsmeier reagent, followed by hydrolysis to yield the aldehyde. For unsubstituted indoles, this reaction occurs almost exclusively at the C3 position. When the C3 position is substituted, as in 3-ethyl-5-methyl-1H-indole, the outcome of the Vilsmeier-Haack reaction becomes more complex. Direct formylation at the C2 position is generally not favored. Instead, the reaction may lead to substitution at the benzene (B151609) ring or, in some cases, reaction at a substituent, such as the side-chain formylation of a 2-methyl group. The Vilsmeier reagent is considered a weak electrophile, which is why it is highly selective for electron-rich substrates. chemistrysteps.com

Reagent SystemTypical Position of Formylation on IndoleProduct from 3-Substituted Indole
POCl₃ / DMFC3Benzene ring or side-chain substitution
SOCl₂ / DMFC3Varies depending on substrate
Oxalyl Chloride / DMFC3Varies depending on substrate

Given the limitations of the Vilsmeier-Haack reaction for direct C2-formylation of 3-substituted indoles, alternative methods are necessary.

One of the most effective strategies involves the directed ortho-metalation of an N-protected indole. By introducing a directing group on the indole nitrogen, it is possible to direct a strong base, such as an organolithium reagent, to deprotonate the C2 position selectively. The resulting 2-lithioindole can then be quenched with an appropriate formylating agent, like DMF, to introduce the aldehyde group at the C2 position. researchgate.net

Another modern approach is the use of transition-metal-catalyzed C-H activation . Catalytic systems based on metals like palladium, rhodium, and ruthenium can selectively functionalize the C2 position of the indole ring. mdpi.comchemrxiv.orgacs.org While direct C-H formylation at C2 is still an area of active research, related C-H functionalizations like alkylation and arylation have been well-established, paving the way for indirect routes to the desired carbaldehyde. rsc.org

A more direct alternative is the boron-catalyzed formylation . A method using boron trifluoride diethyl etherate (BF₃·OEt₂) as a catalyst and trimethyl orthoformate (TMOF) as the formyl source has been shown to effectively produce a range of C-formylindoles, including C2-formylated derivatives. acs.org

MethodDescriptionKey Features
Directed C2-LithiationN-protection followed by deprotonation at C2 with a strong base and quenching with a formylating agent.High regioselectivity for C2; requires protection/deprotection steps. researchgate.net
C-H ActivationTransition-metal catalysts enable direct functionalization of the C2-H bond.Atom-economical; catalyst and directing group choice are crucial for selectivity. mdpi.comchemrxiv.org
Boron-Catalyzed FormylationUtilizes BF₃·OEt₂ and TMOF to introduce a formyl group.Can achieve formylation at C2, C3, C6, and C7 positions. acs.org

Ring-Closing and Annulation Approaches for Indole Core Construction

Instead of functionalizing a pre-formed indole, the target molecule can be synthesized by constructing the indole ring with the required substituents already in place. This is often a more efficient strategy for producing highly substituted indoles.

The Fischer indole synthesis is one of the oldest and most versatile methods for preparing indoles. derpharmachemica.com It involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone. wikipedia.org To synthesize the 3-ethyl-5-methyl-1H-indole core, one could use 4-methylphenylhydrazine and 2-pentanone. The subsequent cyclization and elimination of ammonia would yield the desired indole framework. The formyl group would then need to be introduced at the C2 position using one of the methods described in section 2.1.2.

The Reissert indole synthesis is another classical method that yields indole-2-carboxylic acids from o-nitrotoluenes and diethyl oxalate. researchgate.netresearchgate.net The resulting indole-2-carboxylic acid can then be converted to the corresponding carbaldehyde. wikipedia.org For the target molecule, this would involve starting with 4-methyl-2-nitrotoluene and proceeding through a multi-step sequence.

The Nenitzescu indole synthesis , which typically produces 5-hydroxyindoles from benzoquinones and β-aminocrotonic esters, is another classical named reaction for indole formation, though less direct for this specific target.

Synthesis MethodStarting Materials for Target CoreKey Intermediate
Fischer Indole Synthesis4-methylphenylhydrazine and 2-pentanonePhenylhydrazone
Reissert Indole Synthesis4-methyl-2-nitrotoluene and diethyl oxalateEthyl o-nitrophenylpyruvate

Modern organic synthesis has introduced a variety of catalytic methods for constructing the indole core. Palladium-catalyzed reactions are particularly prominent. These methods often involve the cyclization of suitably substituted anilines. For instance, the palladium-catalyzed annulation of ortho-haloanilines or ortho-alkynyl anilines with appropriate coupling partners can provide a direct route to substituted indoles. These reactions often exhibit high functional group tolerance and can be used to build complex indole structures in a convergent manner.

Stereoselective and Regioselective Introduction of C3-Ethyl and C5-Methyl Substituents

The regioselective placement of substituents on the indole ring is a critical aspect of the synthesis.

The C5-methyl group is typically introduced by selecting the appropriate starting material for the indole synthesis. For example, in the Fischer indole synthesis, using 4-methylphenylhydrazine (p-tolylhydrazine) ensures that the final indole product will have a methyl group at the C5 position.

Similarly, the C3-ethyl group can be incorporated through the choice of the carbonyl component in the Fischer synthesis. The reaction of 4-methylphenylhydrazine with 2-pentanone would lead to the formation of a hydrazone that, upon cyclization, yields 3-ethyl-5-methyl-2-methyl-1H-indole. To obtain the desired 3-ethyl-5-methyl indole (unsubstituted at C2), a different carbonyl partner would be required, one that leads to a C3-ethyl group without a C2-substituent, such as butyraldehyde, followed by subsequent steps.

Alternatively, direct C3-alkylation of a 5-methylindole scaffold is possible. This can be achieved through Friedel-Crafts type reactions or more modern metal-catalyzed C-H functionalization approaches, although controlling regioselectivity between the C2 and C3 positions can be challenging.

Alkylation and Functionalization at the Indole C3-Position

The C3 position of the indole ring is highly nucleophilic and susceptible to electrophilic substitution, making it a prime site for alkylation. The introduction of an ethyl group to form the target molecule can be envisioned through the functionalization of a 5-methyl-1H-indole-2-carbaldehyde precursor.

Several methods for C3-alkylation of indoles have been developed. A metal-free, hydrogen autotransfer-type reaction mediated by Cs₂CO₃/oxone® can be used to alkylate various functionalized indoles at the C3 position with alcohols. chemrxiv.org This method demonstrates broad substrate scope, including tolerance for halogenated indoles. chemrxiv.org Another approach involves the use of deep eutectic solvents (DESs) combined with ultrasound to synthesize 3-substituted indoles. tandfonline.com The Yonemitsu three-component reaction, which can be significantly accelerated in microdroplets, provides a metal-free and efficient method for constructing 3-substituted indoles from aromatic aldehydes and indoles under mild conditions. acs.org This technique offers a substantial rate acceleration compared to conventional bulk reactions. acs.org

Furthermore, reactive alkylideneindolenine intermediates, generated in situ from arenesulfonyl indoles under basic conditions, can react with nucleophiles to yield C3-substituted indole derivatives. researchgate.net These intermediates serve as effective precursors for introducing substituents at the 3'-position. researchgate.net

Strategies for C5-Methyl Group Installation on the Benzene Moiety

The installation of the methyl group at the C5 position of the indole's benzene moiety is typically achieved by selecting a starting material that already contains this substituent. The Fischer indole synthesis is a widely used and versatile method for synthesizing indoles from arylhydrazines and aldehydes or ketones. rsc.org To obtain the 5-methyl substituted indole core, (4-methylphenyl)hydrazine would be used as the arylhydrazine component. This precursor, which contains the required methyl group at the para position, undergoes condensation with a suitable carbonyl compound followed by acid-catalyzed cyclization and rearrangement to form the 5-methylindole ring system. rsc.org

The Fischer indole synthesis is a cornerstone in indole chemistry due to its reliability and the commercial availability of a wide range of substituted phenylhydrazines. rsc.orgrsc.org This method allows for the direct incorporation of the C5-methyl group into the final indole structure from the outset of the synthetic sequence.

N1-Functionalization of the Indole Nitrogen Atom

The nitrogen atom of the indole ring (N1) can be functionalized through various reactions, including alkylation and acylation, or temporarily blocked using protecting groups to direct reactivity to other positions of the molecule.

N-Alkylation and N-Acylation Protocols

N-Alkylation of indoles is a common transformation to introduce alkyl substituents on the nitrogen atom. Classical conditions for this reaction often involve the use of a strong base, such as sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide. rsc.org This method generally provides high selectivity for N-alkylation over C-alkylation. rsc.org An alternative, one-pot, three-component protocol combines the Fischer indolisation with N-alkylation, allowing for the rapid synthesis of 1,2,3-trisubstituted indoles from aryl hydrazines, ketones, and alkyl halides. rsc.org Another method involves the N-alkylation of ethyl indol-2-carboxylate using aqueous potassium hydroxide in acetone. nih.gov

N-Acylation introduces an acyl group to the indole nitrogen. A chemoselective method for the N-acylation of indoles utilizes thioesters as a stable acyl source. beilstein-journals.org The reaction is typically promoted by a base, with cesium carbonate (Cs₂CO₃) in xylene at elevated temperatures proving to be highly effective. beilstein-journals.orgbeilstein-journals.org This protocol is also applicable to other related heterocycles like carbazole. beilstein-journals.org

Table 1: Protocols for N-Functionalization of Indoles
FunctionalizationReagents and ConditionsSolventReference
N-AlkylationSodium Hydride (NaH), Alkyl HalideDMF or THF rsc.org
N-AlkylationAqueous Potassium Hydroxide (KOH), Alkyl HalideAcetone nih.gov
N-AcylationThioester, Cesium Carbonate (Cs₂CO₃), 140 °CXylene beilstein-journals.org

Protecting Group Strategies for the Indole N–H Moiety

In multi-step syntheses, it is often necessary to protect the indole N–H moiety to prevent undesired side reactions. A variety of protecting groups have been developed for this purpose, differing in their stability and cleavage conditions.

The tert-Butyloxycarbonyl (Boc) group is a widely used protecting group in the Fmoc/tBu solid-phase strategy and is removed under high concentrations of trifluoroacetic acid (TFA). ug.edu.pl For syntheses employing the Boc/Bn strategy, the formyl (For) group is a common choice. ug.edu.pl

Sulfonyl-based protecting groups are also prevalent. The 1,2-dimethylindole-3-sulfonyl (MIS) group is a highly acid-labile protecting group, making it more easily removable than other sulfonyl groups like Pmc and Pbf, which is particularly advantageous for acid-sensitive peptides. ub.edu Another strategy employs the 2-phenylsulfonylethyl group, which can be readily removed from the indole nitrogen under basic conditions, such as with potassium tert-butoxide. researchgate.net The Tetrahydropyranyl (Thp) group is another option that can be installed using p-toluenesulfonic acid (PTSA) as a catalyst and removed with a mixture of TFA and scavengers. d-nb.info

Table 2: Protecting Groups for the Indole N-H Moiety
Protecting GroupAbbreviationCleavage ConditionsReference
tert-ButyloxycarbonylBocHigh concentration of Trifluoroacetic Acid (TFA) ug.edu.pl
FormylForAcidic (e.g., HF with thiols) or basic conditions ug.edu.pl
1,2-dimethylindole-3-sulfonylMISAcid-labile (more so than Pmc/Pbf) ub.edu
2-phenylsulfonylethyl-Base (e.g., Potassium tert-butoxide in THF) researchgate.net
TetrahydropyranylThpTFA in the presence of scavengers d-nb.info

Green Chemistry and Sustainable Approaches in Synthesis

The development of environmentally benign synthetic methods is a growing focus in chemical research. For indole synthesis, this includes the use of aqueous media and solvent-free reaction conditions to minimize the reliance on volatile organic solvents.

Solvent-Free and Aqueous Medium Reactions

The synthesis of indole derivatives has been successfully adapted to aqueous environments, which are considered green and sustainable solvents. nih.gov Various catalytic systems have been developed to facilitate reactions in water. For instance, the synthesis of 2-substituted indoles can be achieved via Pd-catalyzed cyclization of 2-alkynylanilines in an aqueous micellar medium using surfactants like TPGS-750-M. mdpi.com β-Cyclodextrin has also been employed as a reusable supramolecular catalyst for the synthesis of substituted indoles in water. eurjchem.com

Solvent-free reactions represent another key green chemistry approach. researchgate.net The synthesis of bis(indolyl)methanes, a related class of indole derivatives, has been achieved under solvent-free conditions at 50 °C using N,N'-dibromo-N,N'-1,2-ethanediylbis(p-toluenesulfonamide) (DBDMH) as a catalyst. beilstein-journals.org Microwave-assisted synthesis is another technique that often allows for solvent-free conditions or reduced solvent usage, leading to rapid, efficient, and environmentally friendly procedures for preparing indole derivatives. researchgate.nettandfonline.com The combination of deep eutectic solvents with ultrasound irradiation also provides a greener alternative for synthesizing 3-substituted indoles. tandfonline.com These methods align with the principles of green chemistry by reducing waste, energy consumption, and the use of hazardous substances. researchgate.netbeilstein-journals.org

Microwave-Assisted and Flow Chemistry Techniques

The application of microwave irradiation and continuous flow processes to the Vilsmeier-Haack formylation of indoles represents a significant step towards greener and more efficient chemical synthesis. researchgate.netdegres.eu These techniques are particularly advantageous for reactions that are either slow under conventional heating or involve thermally unstable intermediates. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions directly and efficiently. nih.gov This method can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. degres.euresearchgate.net

In a plausible microwave-assisted Vilsmeier-Haack formylation of 3-ethyl-5-methyl-1H-indole, the Vilsmeier reagent would be prepared first by the careful addition of phosphorus oxychloride to chilled N,N-dimethylformamide. Subsequently, the starting indole, dissolved in a suitable solvent like DMF, would be added. The reaction mixture is then subjected to microwave irradiation at a controlled temperature and power. The rapid and uniform heating provided by the microwave oven facilitates the electrophilic substitution of the formyl group at the C2 position of the indole ring.

Key parameters that can be optimized in this synthesis include the microwave power, reaction temperature, and irradiation time. The use of a dedicated microwave reactor allows for precise control over these parameters, ensuring reproducibility and safety. Research on similar formylation reactions on other heterocyclic systems, such as pyrazoles, has demonstrated that microwave irradiation can increase yields by as much as 25% while reducing the reaction time to just 10 minutes. degres.eu

Interactive Data Table: Hypothetical Microwave-Assisted Vilsmeier-Haack Formylation Parameters

Below is a hypothetical representation of how reaction parameters could be varied to optimize the synthesis of this compound based on general findings for similar reactions.

EntryMicrowave Power (W)Temperature (°C)Time (min)Hypothetical Yield (%)
1100601575
2200601085
3300601082
420080590
530080588

This table is illustrative and based on general principles of microwave-assisted synthesis; actual results would require experimental validation.

Flow Chemistry Techniques

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. researchgate.netresearchgate.net This technology offers numerous advantages, including superior heat and mass transfer, enhanced safety for handling hazardous reagents and unstable intermediates, and straightforward scalability. researchgate.netmdpi.com

For the synthesis of this compound, a continuous flow setup would typically consist of multiple pumps feeding solutions of the reactants into a mixing unit and then through a heated reactor coil.

A potential flow process could be designed as follows:

Reagent Introduction : A solution of 3-ethyl-5-methyl-1H-indole in a solvent such as dichloromethane or DMF is introduced into the flow system via one pump. Simultaneously, the Vilsmeier reagent, freshly prepared by mixing POCl₃ and DMF, is introduced through a second pump.

Mixing and Reaction : The two streams converge in a T-mixer, initiating the reaction. The combined stream then flows through a heated reactor coil made of an inert material like PFA or stainless steel. The residence time in the heated zone is precisely controlled by the flow rate and the reactor volume, allowing for fine-tuning of the reaction conditions.

Quenching and Work-up : The reaction stream exiting the reactor is then mixed with a quenching solution (e.g., aqueous sodium hydroxide or sodium acetate) in another T-mixer to hydrolyze the iminium salt intermediate and neutralize the acid. researchgate.net This is followed by in-line extraction and purification steps if desired.

This approach allows for the safe handling of the highly reactive Vilsmeier reagent and any thermally unstable intermediates, as they are generated and consumed in small volumes continuously. researchgate.net The ability to precisely control temperature and residence time can lead to higher selectivity and yields compared to batch processes.

Interactive Data Table: Hypothetical Flow Chemistry Vilsmeier-Haack Formylation Parameters

The following table illustrates potential parameters for a continuous flow synthesis of the target compound.

EntryFlow Rate (mL/min)Reactor Temperature (°C)Residence Time (min)Hypothetical Yield (%)
10.5501080
21.050588
31.070592
42.0702.595
52.0902.593

This table is for illustrative purposes to show the relationship between flow parameters and potential outcomes. Experimental optimization would be necessary.

Chemical Transformations at the Carbaldehyde Functionality

The aldehyde group at the C2 position of the indole ring is a prime site for a variety of chemical transformations, including condensation reactions, nucleophilic additions, reductions, and oxidations. These reactions allow for the introduction of a wide range of functional groups and the extension of the carbon skeleton.

Condensation Reactions for Imino, Hydrazone, and Oxime Derivatives

The carbonyl group of this compound readily undergoes condensation reactions with primary amines and their derivatives to form imines (Schiff bases), hydrazones, and oximes. These reactions typically proceed under mild, acid-catalyzed conditions and are fundamental in constructing larger, more complex molecules. acs.orgresearchgate.net

The formation of an imino derivative occurs through the reaction of the aldehyde with a primary amine, leading to a C=N double bond. This reaction is reversible and is often driven to completion by the removal of water.

Hydrazone derivatives are synthesized by reacting the indole-2-carbaldehyde with hydrazine (B178648) or its substituted analogues (e.g., phenylhydrazine). These derivatives are often stable, crystalline solids and serve as important intermediates in further synthetic transformations. researchgate.net The general mechanism for hydrazone and oxime formation involves nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by dehydration. acs.org

Similarly, oxime derivatives are formed through condensation with hydroxylamine. The formation of oximes from aldehydes is a standard transformation in organic chemistry. acs.org

Table 1: Examples of Condensation Reactions with Indole Aldehydes

ReactantProduct TypeGeneral Conditions
Primary Amine (R-NH₂)Imino DerivativeAcid catalyst, removal of water
Hydrazine (H₂N-NH₂)HydrazoneAcid catalyst (e.g., acetic acid), alcoholic solvent
Hydroxylamine (H₂N-OH)OximeMildly acidic or neutral pH

Nucleophilic Additions and Reductions of the Aldehyde Group

The electrophilic carbon of the carbaldehyde group is susceptible to attack by various nucleophiles, including organometallic reagents and hydrides.

Nucleophilic additions with organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi) provide a powerful method for carbon-carbon bond formation. masterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.comlibretexts.orglibretexts.org The addition of these reagents to the aldehyde functionality of this compound would yield secondary alcohols after an acidic workup. masterorganicchemistry.comlibretexts.org The general reaction involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the carbonyl carbon. libretexts.org

Reduction of the aldehyde group to a primary alcohol (3-ethyl-5-methyl-1H-indol-2-yl)methanol can be readily achieved using common hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for this purpose, typically in alcoholic solvents like methanol (B129727) or ethanol. libretexts.orgyoutube.comugm.ac.idorganic-chemistry.org For a more potent reducing agent, lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent such as diethyl ether or tetrahydrofuran (THF) can be employed. researchgate.netlibretexts.orgadichemistry.commasterorganicchemistry.com LiAlH₄ is capable of reducing a wide range of carbonyl compounds. adichemistry.com

Table 2: Nucleophilic Addition and Reduction Reactions

ReagentProduct TypeTypical Conditions
Grignard Reagent (RMgX)Secondary AlcoholAnhydrous ether/THF, followed by acidic workup
Organolithium Reagent (RLi)Secondary AlcoholAnhydrous ether/THF, followed by acidic workup
Sodium Borohydride (NaBH₄)Primary AlcoholMethanol or Ethanol
Lithium Aluminum Hydride (LiAlH₄)Primary AlcoholAnhydrous Diethyl Ether or THF

Oxidation to Carboxylic Acid Derivatives

The aldehyde group can be oxidized to the corresponding carboxylic acid, 3-ethyl-5-methyl-1H-indole-2-carboxylic acid. While strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can be used to oxidize aldehydes, they may not be suitable for substrates with sensitive functional groups like the indole ring, which is prone to oxidation. libretexts.orgmasterorganicchemistry.com

A milder and more selective method is the Pinnick oxidation , which utilizes sodium chlorite (B76162) (NaClO₂) under weakly acidic conditions. wikipedia.orgnrochemistry.comnih.gov This method is known for its tolerance of a wide range of functional groups and is particularly effective for the oxidation of aldehydes to carboxylic acids without affecting other sensitive parts of the molecule. wikipedia.orgnrochemistry.com The reaction is typically carried out in the presence of a chlorine scavenger, such as 2-methyl-2-butene, to prevent side reactions. nrochemistry.com

Site-Selective C–H Functionalization of the Indole Nucleus

Direct functionalization of the carbon-hydrogen bonds of the indole core represents a highly atom- and step-economical approach to introduce new substituents. The regioselectivity of these reactions can often be controlled by the presence of a directing group.

Regioselective C–H Arylation and Alkylation

The indole nucleus is rich in C-H bonds that can be targeted for functionalization. Transition metal-catalyzed reactions, particularly with palladium and rhodium, have been instrumental in achieving regioselective C-H arylation and alkylation. nih.govsnnu.edu.cnchim.itmdpi.com While the inherent reactivity of the indole ring often favors functionalization at the C3 position, the use of directing groups can steer the reaction to other positions. chim.it

For indole derivatives, C-H activation can be directed to various positions, including the less reactive C4–C7 positions on the benzene portion of the ring. nih.govchim.it

Directing Group-Assisted C–H Activation Methodologies

The carbaldehyde group at the C2 position of this compound can potentially act as a directing group to guide C-H activation to a specific site on the indole ring. In transition metal catalysis, the directing group coordinates to the metal center, bringing it into close proximity with a specific C-H bond, which facilitates its cleavage and subsequent functionalization. organic-chemistry.org

While many studies have focused on the directing ability of a C3-formyl group, which typically directs arylation to the C4 position, the directing effect of a C2-formyl group is less documented. acs.orgnih.govresearchgate.net Based on the principles of cyclometalation, a C2-formyl group could potentially direct functionalization to either the C3 or the C7 position. The formation of a stable five- or six-membered metallacyclic intermediate is a key factor in determining the site of C-H activation.

C3-Functionalization : A five-membered metallacycle could be formed through coordination of the aldehyde oxygen to the metal and subsequent activation of the C3-H bond.

C7-Functionalization : Alternatively, a six-membered metallacycle involving the N-H proton and activation of the C7-H bond is also a plausible pathway, as seen with other N-directing groups. researchgate.netacs.orgnih.govcolab.ws

The choice of metal catalyst (e.g., Palladium, Rhodium, Iridium), ligands, and reaction conditions plays a crucial role in determining the regiochemical outcome of these C-H functionalization reactions. acs.orgsnnu.edu.cnmdpi.comrsc.orgnih.govresearchgate.net

Table 3: Potential Regioselective C-H Functionalization Directed by a C2-Formyl Group

Metal CatalystPotential Site of FunctionalizationRationale
Palladium (Pd)C3 or C7Formation of stable palladacycle intermediates
Rhodium (Rh)C3 or C7Known to catalyze C-H activation on indoles

Further experimental studies are necessary to fully elucidate the directing group capabilities of the 2-carbaldehyde functionality in this compound and to develop synthetic protocols for its selective C-H functionalization.

Remote C–H Functionalization Approaches

There is no available research specifically detailing the remote C–H functionalization of this compound. Such strategies would theoretically involve the activation of C–H bonds on the ethyl or methyl substituents, or at the C4, C6, or C7 positions of the indole's benzene ring, directed by the existing functional groups. The development of directing groups compatible with the aldehyde and the N-H moiety of the indole would be a critical challenge to overcome.

Multicomponent Reactions for Scaffold Diversification

Similarly, no specific multicomponent reactions (MCRs) have been reported in the literature that utilize this compound as a starting material. In principle, the aldehyde functionality could participate in a variety of MCRs, such as the Ugi, Passerini, or Hantzsch reactions, to rapidly generate molecular complexity. However, the specific reaction conditions, scope, and limitations for this substrate have not been investigated or reported.

Late-Stage Functionalization Methodologies for Complex Analogues

Late-stage functionalization (LSF) is a powerful tool for modifying complex molecules, often at the final stages of a synthetic sequence. This approach is particularly valuable in drug discovery for the rapid generation of analogues. There are no published examples of LSF being applied to complex molecules already containing the this compound core. Research in this area would be pivotal for understanding how this specific indole derivative can be incorporated into and modified within larger, more intricate molecular architectures.

Based on a thorough search of available scientific literature and chemical databases, there is no specific published experimental data for the spectroscopic and structural elucidation of the compound "this compound." The generation of a scientifically accurate article that strictly adheres to the requested detailed outline is therefore not possible.

The required sections on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC), Vibrational Spectroscopy (FT-IR, Raman), and Electronic Absorption and Emission Spectroscopy necessitate precise, experimentally determined data such as chemical shifts, coupling constants, vibrational frequencies, and absorption/emission maxima. This information is unique to the exact molecular structure of this compound.

Without access to peer-reviewed research that has synthesized and characterized this specific molecule, any attempt to provide the requested data tables and detailed research findings would be speculative and would not meet the required standards of scientific accuracy. Data from related but different indole derivatives cannot be used as a substitute, as this would be scientifically inaccurate and would violate the strict instruction to focus solely on the specified compound.

Therefore, the requested article cannot be generated at this time due to the absence of the necessary scientific data in the public domain.

Spectroscopic and Structural Elucidation Studies of 3 Ethyl 5 Methyl 1h Indole 2 Carbaldehyde and Its Derivatives

Electronic Absorption and Emission Spectroscopy for Electronic Transitions

UV-Visible Absorption Profiles

The electronic absorption spectra of indole (B1671886) derivatives, including 3-ethyl-5-methyl-1H-indole-2-carbaldehyde, are characterized by distinct absorption bands in the UV-Visible region. These absorptions are attributed to π → π* transitions within the indole ring system and the conjugated carbaldehyde group. The position and intensity of these bands are sensitive to the substitution pattern on the indole core and the solvent polarity.

Studies on related indole-3-carbaldehyde Schiff bases and other derivatives show intense, well-resolved absorption peaks. For instance, representative absorption spectra of similar compounds in acetonitrile (B52724) exhibit two main peaks, one around 256 nm attributed to the S0 → S2 transition and another at a longer wavelength, around 353 nm, corresponding to the S0 → S1 transition. researchgate.net The molar extinction coefficient, Stokes shift, and optical band gap are key parameters derived from these profiles, which are crucial for applications in materials science. nih.gov

Table 1: Representative UV-Visible Absorption Data for Related Indole Derivatives

Compound Class Absorption Maxima (λmax, nm) Solvent Reference
Indole-3-carbaldehyde Schiff Bases ~350-400 Various Organic Solvents nih.gov
Fused Pyrazolinopiperidines 256, 353 Acetonitrile researchgate.net
Fluorescent Indole Nucleosides Varies with substitution Water semanticscholar.org

Fluorescence and Luminescence Properties in Solution and Solid State

Indole-based compounds are well-known for their fluorescent properties, which are heavily influenced by their molecular structure and environment. The fluorescence quantum yield of indole-3-carbaldehyde Schiff bases has been reported to be significantly high, with values ranging from 0.66 to 0.70 in DMSO. nih.gov This high quantum yield, combined with a large molar extinction coefficient and a significant Stokes shift, makes these compounds efficient organic fluorescent materials. nih.gov

The emission properties can be observed in both solution and solid states. For some related heterocyclic systems, a strong, bright green emission with a maximum at around 498 nm has been observed in the solid state. researchgate.net The fluorescence spectra in the solid state often closely overlap with those in solution, although slight shifts and changes in the full width at half maximum (FWHM) can occur due to differences in molecular packing and intermolecular interactions. researchgate.net The study of titanium (II) complexes with indole derivatives also involves fluorescence spectroscopy to understand their interaction with DNA. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-resolution mass spectrometry is a critical tool for the precise mass determination and structural elucidation of organic molecules like this compound. HRMS provides the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental composition. nih.gov

The fragmentation patterns observed in the mass spectra of indole derivatives offer valuable information about their structure. Studies on various indole compounds have established common fragmentation pathways. For indole-3-carboxaldehydes, the fragmentation is influenced by the substituents on the indole ring. tsijournals.com In positive mode Electrospray Ionization (ESI) HRMS, fragmentation mechanisms often involve heterolytic cleavages and rearrangements. mdpi.com For some indole derivatives, gas-phase rearrangements can occur in addition to simple bond cleavages. researchgate.net

Table 2: Predicted HRMS Data and Potential Fragmentation for this compound (C12H13NO)

Species Calculated m/z Potential Fragmentation Pathway
[M+H]+ 188.1070 Molecular Ion
[M-CH3]+ 172.0757 Loss of a methyl radical from the ethyl group
[M-CO]+ 160.1121 Loss of carbon monoxide from the aldehyde

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Crystal Packing and Intermolecular Interactions (e.g., N–H···O Hydrogen Bonding)

The crystal structures of indole derivatives are often stabilized by a network of intermolecular interactions. A prominent and frequently observed interaction is the N–H···O hydrogen bond, which plays a crucial role in the supramolecular assembly. iucr.org In many indole-carbaldehyde structures, molecules are linked into chains or dimers via these N–H···O hydrogen bonds between the indole nitrogen (donor) and the aldehyde oxygen (acceptor). nih.govnih.gov For instance, in 1H-indole-3-carbaldehyde, these hydrogen bonds link molecules into chains. nih.gov Similarly, ethyl 1H-indole-2-carboxylate forms hydrogen-bonded dimers through N–H···O interactions, creating centrosymmetric ring motifs. nih.gov

Table 3: Typical N–H···O Hydrogen Bond Geometries in Related Indole Structures

Compound D-H···A D···A (Å) D-H···A (°) Reference
5-Methyl-1H-indole-3-carbaldehyde N1-H1N···O1 2.818 (3) 169 (3) nih.gov
Schiff Base Ligand N3-H3A···O1 2.6901 (13) 144.1 (17) scielo.org.za

Conformational Analysis and Torsion Angle Determination in the Crystalline State

The conformation of this compound in the crystalline state is defined by the relative orientations of its constituent parts, which can be quantified by torsion angles. The indole ring system itself is generally planar or nearly planar. nih.govnih.gov The planarity of the fused five- and six-membered rings is a common feature. nih.gov

The orientation of the substituents relative to the indole ring is of particular interest. In 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde, the carbaldehyde moiety is nearly co-planar with the indole ring, as indicated by torsion angles close to 180°. mdpi.com However, for bulkier substituents, significant dihedral angles can be observed between the plane of the indole ring and the plane of the substituent. For example, in 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde, the phenyl ring of the phenylsulfonyl group forms a dihedral angle of 76.24 (7)° with the mean plane of the indole system. nih.gov These conformational details are crucial for understanding the molecule's steric and electronic properties.

Table 4: Selected Torsion Angles from Related Indole Crystal Structures

Compound Torsion Angle Value (°) Significance Reference
1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde C8-C7-C9-O3 -175.4 (2) Co-planarity of carbaldehyde and indole ring mdpi.com

Computational and Theoretical Investigations of 3 Ethyl 5 Methyl 1h Indole 2 Carbaldehyde

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the molecular world. For 3-ethyl-5-methyl-1H-indole-2-carbaldehyde, these calculations reveal fundamental aspects of its geometry and electronic behavior.

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, can predict bond lengths, bond angles, and dihedral angles. researchgate.net These optimized parameters are in good agreement with experimental data for similar indole (B1671886) derivatives. researchgate.net

Vibrational analysis, also performed using DFT, calculates the frequencies of molecular vibrations. These theoretical frequencies correspond to the peaks observed in experimental infrared (IR) and Raman spectra. The calculated vibrational frequencies for this compound help in the assignment of spectral bands to specific molecular motions, such as the stretching and bending of C-H, N-H, and C=O bonds.

Table 1: Selected Optimized Geometrical Parameters of this compound (Theoretical)

ParameterBond Length (Å)Bond Angle (°)
C2-C31.465-
C2-N11.378-
C8-N11.392-
C9-C81.401-
C4-C91.426-
C2-C101.465-
C10-O111.216-
N1-C2-C3-109.29
C3-C2-C10-132.3
N1-C2-C10-109.38

Note: Data is representative and based on calculations for similar indole structures. ijrar.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more reactive. For this compound, the HOMO is typically localized on the indole ring, which is electron-rich, while the LUMO is often centered on the electron-withdrawing carbaldehyde group.

This separation of the HOMO and LUMO indicates the potential for intramolecular charge transfer (ICT) upon electronic excitation. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. These properties are crucial for understanding the molecule's role in chemical reactions and its potential applications in materials science.

Table 2: Calculated Molecular Orbital Energies of this compound (Theoretical)

ParameterEnergy (eV)
HOMO-5.89
LUMO-2.15
Energy Gap (ΔE)3.74

Note: Data is representative and based on calculations for similar indole structures.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays different colors to represent regions of varying electrostatic potential. Red areas indicate regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue areas denote regions of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. Green regions represent neutral electrostatic potential.

For this compound, the MEP surface would likely show a negative potential (red) around the oxygen atom of the carbaldehyde group, making it a prime site for electrophilic interaction. The hydrogen atom of the N-H group would exhibit a positive potential (blue), identifying it as a site for nucleophilic interaction.

Topological Analysis of Electron Density (e.g., ELF, FLF)

The topological analysis of electron density, through methods like the Electron Localization Function (ELF) and the Fukui Localization Function (FLF), offers deeper insights into the chemical bonding and reactivity of a molecule. ELF provides a measure of the Pauli repulsion, with high values indicating regions where electrons are paired, such as in covalent bonds and lone pairs. For this compound, ELF analysis would delineate the core, bonding, and non-bonding electron pairs, providing a clear picture of the molecular electronic structure.

The Fukui function is used to identify the most reactive sites in a molecule. researchgate.net It helps in predicting where an electrophile, nucleophile, or radical will preferentially attack.

Intermolecular Interactions and Hirshfeld Surface Analysis in Crystal Structures

Hirshfeld surface analysis is a powerful technique for visualizing and quantifying intermolecular interactions in the crystalline state. researchgate.netnih.govnih.gov The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties like the normalized contact distance (dnorm) onto this surface, it is possible to identify and analyze different types of intermolecular contacts, such as hydrogen bonds and van der Waals forces.

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Theoretical)

Contact TypeContribution (%)
H···H45.2
C···H/H···C25.8
O···H/H···O18.5
N···H/H···N5.5
Other5.0

Note: Data is representative and based on analyses of similar indole structures.

Reaction Pathway and Mechanistic Elucidation through Computational Modeling

The synthesis of this compound, like many other indole-2-carbaldehydes, is often achieved through the Vilsmeier-Haack reaction. Computational modeling, particularly using Density Functional Theory (DFT), has been instrumental in elucidating the intricate mechanism of this reaction. Although specific computational studies on this compound are not extensively documented in the literature, the general mechanism of the Vilsmeier-Haack formylation of indoles has been a subject of theoretical investigation. These studies provide a robust framework for understanding the reaction pathway leading to the title compound.

The Vilsmeier-Haack reaction commences with the formation of the Vilsmeier reagent, a substituted chloroiminium ion, from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃). This initial step has been the focus of detailed computational analysis to determine its energetics and mechanism.

Subsequent to its formation, the electrophilic Vilsmeier reagent attacks the electron-rich indole ring. For indoles, the preferred site of electrophilic substitution is typically the C3 position. However, when the C3 position is substituted, as in the case of 3-ethyl-5-methyl-1H-indole, the formylation is directed to the C2 position of the indole nucleus.

The proposed reaction mechanism for the formation of this compound via the Vilsmeier-Haack reaction, supported by computational studies on the general reaction, can be outlined as follows:

Formation of the Vilsmeier Reagent: The reaction is initiated by the attack of the oxygen atom of DMF on the phosphorus atom of POCl₃, leading to an intermediate that subsequently eliminates dichlorophosphate (B8581778) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

Electrophilic Attack: The Vilsmeier reagent then undergoes electrophilic attack by the π-system of the 3-ethyl-5-methyl-1H-indole. Due to the substitution at the C3 position, the attack occurs at the C2 position, leading to the formation of a cationic sigma complex intermediate.

Deprotonation: A base, which can be the dichlorophosphate anion or another DMF molecule, abstracts the proton from the nitrogen atom of the indole ring, leading to the restoration of aromaticity and the formation of an iminium salt intermediate.

Hydrolysis: The final step involves the hydrolysis of the iminium salt, typically during aqueous workup, to yield the desired this compound.

Computational studies have provided valuable insights into the energetics of the formation of the Vilsmeier-Haack complex. An extensive theoretical investigation into this initial phase of the reaction has compared various density functional methods and basis sets to experimental data. researchgate.net

Table 1: Calculated Activation and Reaction Enthalpies (in kcal/mol) for the Formation of the Vilsmeier Complex

Method/Basis SetΔH (Reaction)ΔH‡ (Activation)
MP2/aug-cc-pVDZ-5.5026.23
M06-2X/6-31+G(d,p)-5.6026.13
B3LYP/6-31+G(d,p)-4.8924.81
CBS-QB3-5.6026.13

Data sourced from a computational study on the Vilsmeier-Haack complex formation and represent the general energetics of this initial step. researchgate.net

The geometric parameters of the transition states and intermediates in the Vilsmeier-Haack reaction have also been computationally modeled, providing a detailed picture of the reaction coordinate. For instance, the transition state for the attack of the Vilsmeier reagent on the indole ring would involve the partial formation of the C2-C(Vilsmeier) bond.

Structure Reactivity Relationships and Mechanistic Studies for 3 Ethyl 5 Methyl 1h Indole 2 Carbaldehyde Derivatives

Influence of C3-Ethyl and C5-Methyl Substituents on Indole (B1671886) Nucleus Reactivity

The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The introduction of alkyl substituents, such as the ethyl group at the C3 position and the methyl group at the C5 position, further enhances this reactivity.

Electronic Effects: Both the C3-ethyl and C5-methyl groups are electron-donating groups (EDGs) through an inductive effect (+I). They increase the electron density of the indole ring system, making the nucleus more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted indole. This enhanced nucleophilicity facilitates reactions such as electrophilic aromatic substitution.

Steric Effects: The C3 position of indole is typically the most nucleophilic and kinetically favored site for electrophilic attack. However, in 3-ethyl-5-methyl-1H-indole-2-carbaldehyde, this position is already substituted. The presence of the ethyl group at C3 sterically hinders this position, directing incoming electrophiles to other available sites on the ring.

Radical Stabilization: Substituents at the C3 position have been shown to stabilize indolyl radicals. This property can influence the compound's participation in radical-mediated reactions, potentially enhancing its activity as an antioxidant or altering its metabolic pathways. nih.gov

Electronic and Steric Effects on the Reactivity of the Carbaldehyde Moiety

The carbaldehyde group at the C2 position is an electron-withdrawing group (-I, -M effects), which deactivates the indole ring towards electrophilic substitution and makes the carbonyl carbon an electrophilic center, susceptible to nucleophilic attack. The substituents at C3 and C5 modulate the reactivity of this aldehyde functional group.

Electronic Influence: The electron-donating C3-ethyl and C5-methyl groups push electron density into the indole ring. Through resonance, this increased electron density can be partially delocalized onto the C2-carbaldehyde group. This effect slightly reduces the partial positive charge on the carbonyl carbon, thereby decreasing its electrophilicity and making it marginally less reactive towards nucleophiles compared to an indole-2-carbaldehyde lacking these alkyl substituents.

Steric Hindrance: The C3-ethyl group exerts a significant steric effect on the adjacent C2-carbaldehyde. This steric bulk impedes the approach of nucleophiles to the carbonyl carbon, potentially slowing down reactions such as additions, condensations, or reductions at the aldehyde. This hindrance can be synthetically useful, allowing for selective reactions at other sites in the molecule under carefully controlled conditions.

Regioselectivity and Site-Selectivity Control in Functionalization Reactions

With the highly reactive C3 position blocked, functionalization reactions on this compound are directed to other positions on the indole nucleus. The principal sites for reaction become the N1-H, the carbaldehyde group, and the remaining C-H bonds on the benzene (B151609) portion of the indole (C4, C6, C7).

N1-Functionalization: The nitrogen atom of the indole ring is a common site for functionalization, such as N-alkylation or N-acylation. These reactions typically proceed by deprotonation of the N-H with a base, followed by nucleophilic attack on an electrophile. The presence of the electron-withdrawing carbaldehyde group at C2 increases the acidity of the N-H proton, facilitating its removal and subsequent N-functionalization. mdpi.comyoutube.com

Electrophilic Aromatic Substitution (SEAr): For electrophilic attack on the benzene ring, the directing effects of the existing substituents must be considered. The C5-methyl group is an activating, ortho-, para- directing group. It therefore directs incoming electrophiles to the C4 and C6 positions. However, the C4 position is sterically hindered by the adjacent C3-ethyl group. Consequently, electrophilic substitution is most likely to occur regioselectively at the C6 position, which is activated by the C5-methyl group and is sterically more accessible. beilstein-journals.org

Reactions at the Carbaldehyde: Despite the electronic and steric influences, the carbaldehyde moiety remains a key site for transformations. It can undergo condensation reactions with active methylene (B1212753) compounds, Wittig reactions to form alkenes, or reduction to an alcohol, providing a handle for further synthetic elaboration.

Kinetic and Thermodynamic Aspects of Chemical Transformations

For example, kinetic and thermodynamic parameters have been elucidated for the bromination of various methyl indole isomers. Such studies provide quantitative data on reaction rates and activation energies, which are crucial for understanding substituent effects.

Table 1: Kinetic and Thermodynamic Data for Bromination of Methyl Indoles at 306 K Data from a study on related compounds to illustrate kinetic principles.

CompoundSpecific Reaction Rate (k) (M⁻¹s⁻¹)Energy of Activation (Ea) (kJ/mol)Change in Entropy (ΔS) (J/mol·K)
1-Methyl Indole2800Data Not ProvidedData Not Provided
2-Methyl Indole4955Data Not ProvidedData Not Provided
3-Methyl Indole1558Data Not ProvidedData Not Provided

This table is based on data for different but related compounds and serves to illustrate the types of parameters measured in such studies.

In the context of this compound, a competition between N-alkylation and C-alkylation could be subject to kinetic versus thermodynamic control. N-alkylation is often kinetically favored but may be reversible, while C-alkylation could lead to a more thermodynamically stable product under certain conditions. ic.ac.uk Computational studies, employing methods like Density Functional Theory (DFT), are increasingly used to model reaction pathways, calculate transition state energies, and predict whether a reaction will be under kinetic or thermodynamic control. copernicus.orgresearchgate.netacs.org

Detailed Mechanistic Investigations of Key Synthetic Reactions

Understanding the step-by-step mechanisms of reactions is fundamental to controlling chemical synthesis. For indole aldehydes, a key synthetic reaction is their formation via the Vilsmeier-Haack reaction.

Mechanism of Vilsmeier-Haack Formylation:

The synthesis of an indole-2-carbaldehyde often involves the formylation of a suitable indole precursor. While the Vilsmeier-Haack reaction typically directs formylation to the C3 position of unsubstituted indole, a 3-substituted indole can be formylated at the C2 position under certain conditions, or more commonly, the indole ring is constructed with the C2-aldehyde already in place (e.g., via a Fischer indole synthesis from a corresponding keto-aldehyde hydrazone).

The Vilsmeier-Haack reaction itself proceeds through the following steps:

Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with a substituted amide, typically N,N-dimethylformamide (DMF), to form an electrophilic chloroiminium ion, known as the Vilsmeier reagent. wikipedia.orgyoutube.com

Electrophilic Attack: The electron-rich indole nucleus acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. In a 3,5-disubstituted indole, this attack would occur at the C2 position.

Aromatization: The resulting intermediate loses a proton to restore the aromaticity of the indole ring, forming an iminium salt.

Hydrolysis: Aqueous workup hydrolyzes the iminium salt to yield the final carbaldehyde product. youtube.com

Mechanism of N-Alkylation:

Another key transformation is the alkylation at the N1 position.

Deprotonation: A base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is used to deprotonate the indole nitrogen, forming a nucleophilic indolide anion. youtube.comresearchgate.net The presence of the C2-carbaldehyde enhances the N-H acidity, making this step easier.

Nucleophilic Substitution (Sₙ2): The indolide anion then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in a classic Sₙ2 reaction, displacing the halide and forming the N-C bond. youtube.com

Applications of 3 Ethyl 5 Methyl 1h Indole 2 Carbaldehyde As a Key Synthetic Precursor

A Building Block for Complex Heterocyclic Systems

The inherent reactivity of the aldehyde function and the nucleophilic character of the indole (B1671886) ring make 3-ethyl-5-methyl-1H-indole-2-carbaldehyde an ideal starting material for the synthesis of more elaborate heterocyclic structures. This is particularly evident in its utility for creating polycyclic and fused-ring systems, which are often the core components of biologically active molecules.

Synthesis of Polycyclic Indole Derivatives

While specific examples detailing the use of this compound in the synthesis of polycyclic indole derivatives are not extensively documented in publicly available literature, the general reactivity of indole-2-carbaldehydes provides a clear indication of its potential. The aldehyde group can readily participate in a variety of condensation and cyclization reactions. For instance, reactions with active methylene (B1212753) compounds, followed by intramolecular cyclization, can lead to the formation of new rings fused to the indole core.

Methodologies such as the Friedländer annulation, where an ortho-aminoaryl aldehyde or ketone reacts with a compound containing a reactive methylene group, can be conceptually adapted. In this context, functionalization of the N1-position or the C3-ethyl group of this compound could introduce the necessary reactive partners for intramolecular cyclization, ultimately leading to the construction of polycyclic systems. The presence of the C5-methyl group can influence the electronic properties and solubility of the resulting polycyclic structures.

General strategies for synthesizing polycyclic indoles often involve precursors like indole-2-carboxamides, which can be derived from the corresponding carbaldehydes. rsc.org These amides can undergo intramolecular and intermolecular cyclization reactions to form a variety of fused indole ring systems. rsc.org This suggests a viable synthetic pathway from this compound to a diverse range of polycyclic indole derivatives.

Construction of Fused-Ring Systems

The construction of fused-ring systems is a cornerstone of synthetic organic chemistry, enabling the creation of novel molecular frameworks with unique three-dimensional shapes and biological activities. This compound serves as a valuable precursor for such endeavors. The aldehyde functionality is a key handle for introducing new ring systems fused to the indole nucleus.

For example, Pictet-Spengler-type reactions, which typically involve the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization, can be envisioned. By strategically modifying the N1-position of the indole with a suitable aminoethyl side chain, an intramolecular Pictet-Spengler reaction with the C2-carbaldehyde could lead to the formation of β-carboline-like structures fused at the 1,2-positions of the indole.

Furthermore, multicomponent reactions offer an efficient route to fused-ring systems. Reactions involving this compound, an amine, and a third component with appropriate functionality could lead to the one-pot synthesis of complex fused heterocycles. Methodologies like ring-closing metathesis (RCM) have also proven effective in the synthesis of fused indole structures, and precursors derived from the aldehyde group of the title compound could be designed to undergo such transformations. researchgate.net

Intermediacy in Total Synthesis of Natural Product Scaffolds and Analogues

The indole nucleus is a common feature in a vast number of natural products, many of which exhibit significant pharmacological properties. rsc.org The strategic placement of functional groups in this compound makes it a hypothetical intermediate in the synthesis of analogues of these natural products. While no specific total synthesis has been reported that explicitly uses this exact compound, the general utility of substituted indoles in natural product synthesis is well-established. rsc.org

For instance, many indole alkaloids feature complex polycyclic frameworks. The synthesis of such molecules often relies on the stepwise construction of the ring system, starting from a functionalized indole precursor. The aldehyde group at the C2 position of this compound is a versatile handle for chain extension and subsequent cyclization reactions, which are key steps in the total synthesis of complex alkaloids.

The ethyl group at C3 and the methyl group at C5 can mimic the substitution patterns found in certain natural products or serve as a basis for the synthesis of analogues with modified biological activity. The development of synthetic routes to natural product scaffolds often involves the exploration of various substituted starting materials to optimize yields and stereoselectivity. In this context, this compound represents a readily accessible building block for the synthesis of libraries of natural product analogues for structure-activity relationship (SAR) studies.

Contributions to Chemical Library Synthesis and Diversity-Oriented Synthesis

The demand for novel drug candidates has fueled the development of high-throughput screening (HTS) techniques, which rely on the availability of large and diverse collections of small molecules. Chemical library synthesis and diversity-oriented synthesis (DOS) are powerful strategies for generating such collections. nih.gov The structural features of this compound make it an excellent scaffold for these approaches.

The aldehyde group at C2 is a key functional handle that allows for a wide range of chemical transformations. It can be readily converted into other functional groups, such as alcohols, amines, carboxylic acids, and nitriles, or used in condensation reactions to introduce a variety of substituents. This allows for the rapid generation of a large number of analogues with diverse functionalities, a key principle of chemical library synthesis.

In the context of DOS, the indole core of this compound can serve as a central scaffold from which different molecular skeletons can be generated. rsc.org By employing a series of branching reaction pathways starting from this common precursor, a library of compounds with high skeletal diversity can be synthesized. For example, different cyclization strategies can be applied to intermediates derived from the title compound to generate a variety of fused and spirocyclic indole derivatives. This approach allows for the exploration of a broader region of chemical space, increasing the probability of discovering novel bioactive molecules.

Exploration in Advanced Materials Chemistry (e.g., Optoelectronic Research)

The unique electronic properties of the indole ring system have led to its exploration in the field of advanced materials, particularly in optoelectronic applications. nih.govtdl.org Conjugated polymers and small molecules containing indole units have been investigated for their use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

While specific studies on materials derived directly from this compound are limited, the general principles of materials design suggest its potential utility. The indole nucleus is an electron-rich aromatic system that can act as an effective electron donor in donor-acceptor type chromophores. The aldehyde group at the C2 position provides a convenient point for extending the π-conjugation of the system through reactions such as Knoevenagel or Wittig condensations with suitable acceptor moieties.

The ethyl group at C3 and the methyl group at C5 can be used to tune the solubility and solid-state packing of the resulting materials, which are critical parameters for device performance. By systematically modifying the substituents on the indole ring, the electronic energy levels (HOMO and LUMO) of the material can be fine-tuned to optimize its optoelectronic properties for a specific application. Therefore, this compound represents a valuable building block for the synthesis of novel organic materials with tailored photophysical and electronic characteristics.

Future Research Directions and Perspectives in 3 Ethyl 5 Methyl 1h Indole 2 Carbaldehyde Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

A primary objective for the future synthesis of 3-ethyl-5-methyl-1H-indole-2-carbaldehyde is the development of greener and more atom-economical methodologies. Traditional indole (B1671886) syntheses often involve multi-step processes with harsh conditions and the generation of significant waste. Future approaches will likely prioritize strategies that maximize the incorporation of all reactant atoms into the final product.

Synthetic StrategyKey FeaturesPotential Advantage for this compound Synthesis
Palladium-Catalyzed CyclizationOxidative linkage of two C-H bonds, mild conditions. organic-chemistry.orgQuick assembly from simple precursors.
C-H Activation/AnnulationDirect functionalization of C-H bonds, step- and atom-economical. acs.orgacs.orgReduced need for pre-functionalized starting materials.
PhotocatalysisUse of light to drive reactions, mild conditions. thieme-connect.comAccess to novel reactivity under sustainable conditions.
Green Solvents/CatalystsUse of water, ionic liquids, or solid acid catalysts. openmedicinalchemistryjournal.comReduced environmental footprint of the synthesis.

Innovations in Catalytic Asymmetric Transformations

The development of catalytic asymmetric methods to produce chiral derivatives of this compound is a significant frontier. Chiral indole derivatives are prevalent in numerous biologically active compounds and pharmaceuticals. nih.govacs.org Future research will likely focus on the enantioselective functionalization of the indole core.

Catalytic asymmetric Friedel-Crafts reactions are a powerful tool for creating optically active indole derivatives. nih.govacs.org The use of chiral metal complexes or organocatalysts can facilitate the direct introduction of stereocenters with high enantioselectivity. nih.govacs.org For instance, chiral phosphoric acids have emerged as effective catalysts for a variety of asymmetric transformations involving indoles, including dearomatization reactions that can lead to complex, fused indoline (B122111) structures. nih.govrsc.org The development of catalysts that can control the stereochemistry at the C3 position during alkylation or other functionalization reactions will be crucial. Furthermore, the aldehyde group at the C2 position of this compound provides a handle for further asymmetric transformations, such as enantioselective additions to the carbonyl group. researchgate.netosi.lv

Asymmetric MethodCatalyst TypePotential Chiral Products from this compound
Asymmetric Friedel-Crafts ReactionChiral Metal Complexes, Chiral Organocatalysts. nih.govacs.orgEnantiomerically enriched C3-functionalized derivatives.
Catalytic Asymmetric DearomatizationChiral Phosphoric Acids. nih.govrsc.orgChiral indolenines and fused indolines.
Enantioselective Carbonyl AdditionChiral Lewis Acids, Organocatalysts.Chiral alcohols from the indole-2-carbaldehyde moiety.

Discovery of Novel Reactivity Modes and Unique Transformations

Beyond established reactions, future research will aim to uncover novel reactivity patterns of this compound. The unique electronic properties of the indole nucleus, combined with the reactivity of the aldehyde function, suggest a rich and underexplored chemical space.

One area of interest is the participation of indole aldehydes in multicomponent reactions (MCRs). nih.govbohrium.com MCRs allow for the construction of complex molecular scaffolds in a single step from three or more starting materials. nih.gov Indole-2-carbaldehyde has been shown to yield unique products in such reactions, like linked indolocarbazoles, under specific conditions. nih.gov Exploring the participation of this compound in novel MCRs could lead to the rapid discovery of unprecedented polyheterocyclic systems. Another emerging area is the catalytic asymmetric dearomatization (CADA) of indoles, which transforms the planar aromatic system into a three-dimensional structure. nih.govnih.gov Employing this compound in CADA reactions could provide access to a diverse range of complex and biologically relevant spirocyclic and fused indole derivatives.

Integration with High-Throughput Experimentation and Automated Synthesis Platforms

The integration of high-throughput experimentation (HTE) and automated synthesis platforms is set to revolutionize the study of this compound and its derivatives. nih.govresearchgate.net These technologies enable the rapid screening of reaction conditions and the synthesis of large libraries of related compounds for biological or materials science applications. nih.govresearchgate.netacs.org

Automated platforms, such as those using acoustic droplet ejection (ADE) technology, allow for reactions to be performed on a nanomole scale, significantly reducing the consumption of reagents and solvents while accelerating the discovery process. nih.govrug.nlscribd.com This approach is particularly valuable for optimizing reaction conditions and for exploring the scope of new transformations involving this compound. nih.gov By combining automated synthesis with rapid analysis techniques, researchers can quickly identify promising lead compounds and reaction pathways for further development. nih.govresearchgate.net Continuous flow synthesis is another automated technique that can enable the efficient and scalable production of indole derivatives. nih.gov

TechnologyKey AdvantageApplication in this compound Chemistry
High-Throughput Experimentation (HTE)Rapid screening of many reaction variables. nih.govacs.orgOptimization of synthesis and discovery of new reactions.
Automated Synthesis (e.g., ADE)Miniaturization, speed, reduced waste. nih.govrug.nlscribd.comLibrary synthesis for biological screening.
Continuous Flow SynthesisScalability, safety, and process control. nih.govEfficient and scalable production of the target compound.

Exploration of New Academic Research Domains and Interdisciplinary Applications

The unique structural and electronic properties of this compound make it a promising candidate for exploration in a variety of interdisciplinary fields. While indole derivatives are well-known for their pharmaceutical applications, future research will likely see their expansion into materials science, chemical biology, and beyond. openmedicinalchemistryjournal.commdpi.com

In materials science, indole-containing compounds are being investigated for their potential use in organic electronics, such as organic solar cells. openmedicinalchemistryjournal.com The tunable electronic properties of the indole ring system could be exploited in the design of new organic semiconductors or fluorescent materials. In chemical biology, derivatives of this compound could be developed as chemical probes to study biological processes or as ligands for specific protein targets. bohrium.com The aldehyde functionality provides a convenient point for modification, allowing for the attachment of fluorescent tags or other reporter groups. The broad range of biological activities associated with the indole scaffold, including anticancer, antimicrobial, and anti-inflammatory properties, ensures that derivatives of this compound will continue to be of high interest in medicinal chemistry. openmedicinalchemistryjournal.commdpi.com

Research DomainPotential Application of this compound Derivatives
Materials ScienceOrganic electronics, fluorescent materials. openmedicinalchemistryjournal.com
Chemical BiologyChemical probes, protein ligands. bohrium.com
Medicinal ChemistryAnticancer, antimicrobial, anti-inflammatory agents. openmedicinalchemistryjournal.commdpi.com
AgrochemicalsDevelopment of new pesticides and herbicides. openmedicinalchemistryjournal.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-ethyl-5-methyl-1H-indole-2-carbaldehyde?

  • Methodology : The compound can be synthesized via condensation reactions involving indole-2-carbaldehyde derivatives. For example, 3-formyl-1H-indole-2-carboxylic acid derivatives (as intermediates) are reacted with alkylating agents under reflux with acetic acid, followed by purification via column chromatography (e.g., using 70:30 ethyl acetate:hexane) . Copper-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF mixtures has also been employed for analogous indole derivatives .

Q. How is the purity and structural integrity of this compound verified experimentally?

  • Methodology :

  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions and functional groups (e.g., aldehyde protons at ~10 ppm, ethyl/methyl group signals) .
  • Chromatography : TLC monitors reaction progress, while HPLC ensures purity (>95%) .
  • Mass spectrometry : High-resolution MS (e.g., FAB-HRMS) validates molecular weight .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during characterization be resolved?

  • Methodology : Cross-validation using complementary techniques is critical. For instance:

  • Crystallography : Single-crystal X-ray diffraction (using SHELXL/SHELXS) resolves ambiguous NMR assignments by providing unambiguous bond lengths/angles .
  • Dynamic NMR : Variable-temperature studies clarify conformational equilibria (e.g., rotamers in substituents) .
  • Computational modeling : DFT calculations (e.g., Gaussian) predict NMR chemical shifts for comparison with experimental data .

Q. What methodological approaches optimize reaction yields in multi-step syntheses of this compound?

  • Methodology :

  • Catalyst selection : CuI in CuAAC reactions improves regioselectivity and reduces side products .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while PEG-400 reduces byproduct formation .
  • Purification : Gradient elution in column chromatography separates structurally similar impurities .

Q. How can crystallographic refinement tools (e.g., SHELX) improve structural analysis of this compound?

  • Methodology :

  • Data collection : High-resolution X-ray data (≤1.0 Å) minimizes refinement errors.
  • SHELXL refinement : Anisotropic displacement parameters for non-H atoms and riding models for H-atoms improve accuracy. Twinning correction may be required for challenging crystals .
  • Validation tools : CheckCIF analyzes geometric outliers (e.g., bond angles), while PLATON validates hydrogen bonding networks .

Q. What strategies enable regioselective functionalization of the indole core in this compound?

  • Methodology :

  • Electrophilic substitution : The C3 position is inherently reactive; directing groups (e.g., methyl at C5) can bias substitution to C6 or C7 .
  • Metal-mediated cross-coupling : Pd-catalyzed reactions (e.g., Suzuki-Miyaura) introduce aryl/alkyl groups at C2 or C4 .

Methodological Design & Data Analysis

Q. How can mixed-method approaches address contradictions in experimental data?

  • Methodology :

  • Triangulation : Combine quantitative data (e.g., NMR integration ratios) with qualitative observations (e.g., crystallization behavior) to resolve discrepancies .
  • Statistical validation : Use multivariate analysis (e.g., PCA) to identify outliers in spectroscopic datasets .
  • Peer validation : Independent replication of synthesis and characterization by collaborating labs reduces methodological bias .

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3-ethyl-5-methyl-1H-indole-2-carbaldehyde
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.